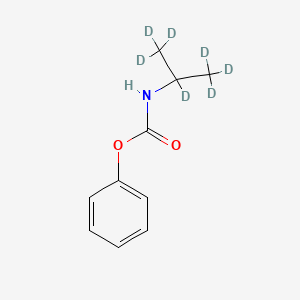

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate

描述

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate is a deuterated carbamate derivative where seven hydrogen atoms on the isopropyl group are replaced with deuterium (D). Its synonyms include Isopropyl-d7-carbamic acid phenyl ester and Phenyl N-(isopropyl-d7)carbamate . The deuteration occurs at the methyl groups (three deuteriums each) and the central methine hydrogen (one deuterium), resulting in a heptadeuterated structure. This modification is strategically designed to alter physicochemical and metabolic properties, leveraging the kinetic isotope effect to enhance stability and reduce metabolic degradation rates compared to non-deuterated analogs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

C6H5NCO+CD3CD2CD2OH→C6H5NHCOOCD3CD2CD2

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of deuterated reagents, such as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is essential for the isotopic labeling.

化学反应分析

Types of Reactions

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield phenylamine and 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Hydrolysis: Phenylamine and 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol.

Oxidation: Corresponding carbonyl compounds.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a model compound in studying reaction mechanisms and kinetics due to its isotopic labeling.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterium-labeled intermediates for various applications.

作用机制

The mechanism of action of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to follow the compound’s transformation and distribution within biological systems. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Carbamate Chemistry

The compound belongs to a broader class of carbamates, which are characterized by a urethane linkage (–O–(C=O)–N–). Key structural analogs include:

Non-deuterated phenyl isopropyl carbamate: Lacks deuterium substitution, leading to faster metabolic clearance in biological systems.

tert-Butyl carbamates (e.g., compounds 17a, 18a in ) : Feature a bulky tert-butyl group instead of isopropyl, offering enhanced steric protection but differing in solubility and metabolic pathways .

Pyrimido-oxazinone-linked carbamates (e.g., 16c, 16d, 16e): Incorporate heterocyclic moieties, altering electronic properties and binding affinities in medicinal chemistry contexts .

Table 1: Structural and Analytical Comparison

Physicochemical and Analytical Properties

- HPLC Behavior: Substituents significantly influence retention times. For instance, the isopropyl-substituted 16d (11.98 min) elutes later than the propyl-substituted 16c (9.37 min) due to increased hydrophobicity . The deuterated compound may exhibit a marginally longer retention time than its non-deuterated counterpart due to isotopic mass effects, though this is less pronounced than substituent-driven changes.

- Stability: Deuteration enhances resistance to enzymatic degradation. For example, the deuterated isopropyl group in phenyl N-(isopropyl-d7)carbamate likely slows cytochrome P450-mediated oxidation compared to the non-deuterated version .

生物活性

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate, also known as (1-Methylethyl)carbamic Acid-d7 Phenyl Ester, is a deuterated carbamate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1329835-22-4

- Molecular Formula : C10D7H6N O2

- Molecular Weight : 186.259 g/mol

- Structure : The compound features a phenyl group attached to a carbamate moiety with a deuterated propan-2-yl chain.

Carbamate compounds generally function as reversible inhibitors of cholinesterases (ChE), enzymes that hydrolyze acetylcholine in the synaptic cleft. The inhibition of these enzymes can lead to increased levels of acetylcholine and enhanced cholinergic activity. The specific mechanism involves the formation of a carbamoyl-enzyme complex through covalent interaction with the serine residue at the active site of ChE.

Inhibition of Cholinesterases

Recent studies have highlighted the inhibitory effects of this compound on various cholinesterases:

- Enzymatic Assays : Research indicates that this compound exhibits moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions within the active site of cholinesterases. Modifications in the phenyl ring or the carbamate group can lead to variations in inhibitory potency. Notably:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| This compound | 34 | 72 |

| Corresponding diamine derivative | 93 | 26 |

This table illustrates how structural changes can significantly influence biological activity.

Case Studies

Case studies involving similar carbamate derivatives have provided insights into their potential therapeutic applications. For example:

- Cognitive Enhancement : Compounds with similar structures have been investigated for their potential to enhance cognitive function by increasing acetylcholine levels in the brain. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

常见问题

Basic Research Questions

Q. How is phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate synthesized, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate formation using deuterated isopropylamine. A common approach is reacting deuterated isopropylamine with phenyl chloroformate under anhydrous conditions. Critical conditions include:

- Use of non-aqueous solvents (e.g., THF or DCM) to prevent deuterium exchange with protic solvents.

- Catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.

- Temperature control (0–25°C) to minimize isotopic scrambling.

Example Synthesis Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DIPEA, DMAP, THF, 100°C | 50% | |

| 2 | LiAlD₄ reduction | 89% |

Note: Deuterium incorporation must be confirmed via mass spectrometry (MS) or ²H NMR .

Q. What spectroscopic techniques are most effective for characterizing deuterium incorporation?

- Methodological Answer :

- ²H NMR : Directly quantifies deuterium enrichment. Peaks at ~2.5–3.5 ppm confirm deuterium substitution on the isopropyl group .

- High-Resolution Mass Spectrometry (HRMS) : Detects isotopic patterns (e.g., M+7 peak for heptadeuteration).

- IR Spectroscopy : Identifies carbamate C=O stretches (~1700 cm⁻¹) and N-H absence due to deuteration .

Q. Why is isotopic labeling with deuterium important in pharmacokinetic studies of this carbamate?

- Methodological Answer : Deuteration reduces metabolic degradation (deuterium kinetic isotope effect) and enables tracking via:

- LC-MS/MS : Distinguishes deuterated compounds from endogenous metabolites.

- Isotopic Dilution Assays : Quantifies bioavailability in biological matrices .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this deuterated compound, and how can they be addressed?

- Methodological Answer :

- Challenge : Deuteration reduces X-ray scattering contrast, complicating hydrogen/deuterium (H/D) position determination.

- Solution :

- Use neutron diffraction for precise H/D localization, though this requires large crystals and synchrotron facilities.

- Refinement software (e.g., SHELXL) models isotopic substitution via constrained displacement parameters .

- Validation : Check ADPs (anisotropic displacement parameters) and Fo-Fc maps to avoid overfitting .

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

- Step 1 : Benchmark computational methods (DFT, MD) against crystallographic data (e.g., bond lengths/angles from SHELX refinements) .

- Step 2 : Use isotopic substitution studies to isolate kinetic vs. electronic effects. For example:

| Property | Non-Deuterated | Deuterated | Δ (Difference) |

|---|---|---|---|

| Hydrolysis Rate (k) | 0.45 s⁻¹ | 0.32 s⁻¹ | 28% ↓ |

Q. What role does the deuterium kinetic isotope effect (DKIE) play in mechanistic studies of this compound?

- Methodological Answer : DKIE (k_H/k_D > 1) reveals reaction mechanisms:

- C-H Bond Cleavage : Primary DKIE (≥2) indicates rate-limiting H-transfer (e.g., oxidative metabolism).

- Secondary DKIE : Smaller effects (1.1–1.3) suggest isotopic perturbation of transition-state geometry.

- Case Study : Reduced metabolic clearance (CL) in deuterated vs. non-deuterated analogs:

| Compound | CL (mL/min/kg) |

|---|---|

| Non-deuterated | 12.5 ± 1.2 |

| Deuterated | 8.7 ± 0.9 |

属性

IUPAC Name |

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。